2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-11(2)19-16(17)20(15(10)22)9-14(21)18-8-12-6-4-5-7-13(12)23-3/h4-7H,8-9H2,1-3H3,(H2,17,19)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKMBFKIPSAZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC=CC=C2OC)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can be approached through several steps:
Formation of the Pyrimidine Ring: The starting materials are typically urea and ethyl acetoacetate. These react under basic conditions to form the pyrimidine ring.
Functional Group Introduction: Methylation and amino group introduction can be carried out using standard alkylation and amination techniques.
Acetamide Derivative Formation: The final step involves reacting the pyrimidine intermediate with 2-methoxybenzyl bromide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial methods would likely involve optimized versions of these steps with a focus on scalability, yield, and cost-effectiveness. This includes:
Continuous Flow Synthesis: Enhances reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation, particularly at the dimethyl groups or the methoxy group.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring.
Substitution: Common in positions where halogen atoms are present or can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution using sodium hydride or potassium tert-butoxide as bases.
Major Products
Oxidation Products: Hydroxylated derivatives or carboxylic acid derivatives.
Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis Studies: Examining its role as a ligand or catalyst in various chemical reactions.
Material Science: Investigating its properties as part of new materials with unique functionalities.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its structure.
Binding Studies: Analysis of how it binds to biological macromolecules.
Medicine
Drug Development: Potential lead compound in the development of new drugs, particularly antiviral or anticancer agents.
Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Pesticides and Herbicides: Its derivatives might be explored for pest and weed control.
Dyes and Pigments: Possible precursor for the synthesis of new dyes.
Mechanism of Action
The compound 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide likely exerts its effects through:
Molecular Targets: Enzymes or receptors in biological systems.
Pathways: Inhibition or activation of specific pathways, possibly through binding to active sites or interaction with nucleic acids.
Comparison with Similar Compounds
Uniqueness
Functional Group Diversity: The presence of both amino and acetamide groups, combined with a methoxybenzyl substituent, distinguishes it from many other pyrimidine derivatives.
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the methoxybenzyl and acetamide groups.
Benzylated Pyrimidines: Share some structural similarities but differ in substitution patterns.
Methoxybenzyl Compounds: Similar substitution pattern but different core structures.
This compound, with its unique structure and functional groups, opens up various avenues for research and application, highlighting its potential importance in both scientific and industrial contexts.
Biological Activity
The compound 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 300.36 g/mol. The structural characteristics of this compound contribute to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell signaling pathways.
- Immunomodulatory Effects : The compound has been observed to influence immune responses, potentially serving as an immunosuppressant in autoimmune conditions.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition of MPO can lead to reduced production of reactive oxygen species (ROS), thereby decreasing inflammation and tissue damage .
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells, leading to reduced cell viability and proliferation .
- Modulation of Signaling Pathways : It may alter the expression of key signaling proteins involved in apoptosis and cell survival, contributing to its anticancer effects .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism was linked to the induction of apoptosis through caspase activation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis via caspase activation |
| MCF7 | 20 | Cell cycle arrest |
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with pyrimidinone or pyridazinone precursors. Key steps include:
- Nucleophilic substitution : Reaction of 2-amino-4,5-dimethyl-6-hydroxypyrimidine with chloroacetamide derivatives under basic conditions (e.g., NaH in DMSO at 60–80°C) to form the pyrimidinone-acetamide core .
- Acylation : Coupling the intermediate with 2-methoxybenzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) to introduce the methoxybenzyl group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final compound. Reported yields range from 50–75% .
Basic: How is the compound characterized post-synthesis?
Key analytical methods include:
- NMR spectroscopy : H and C NMR (DMSO-d) confirm structural motifs (e.g., methoxybenzyl protons at δ 3.7–4.1 ppm, pyrimidinone NH at δ 6.8–7.2 ppm) .
- Mass spectrometry : HRMS (ESI/Q-TOF) validates molecular weight (e.g., [M+H] at m/z 359.18) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
Basic: What biological activities have been reported for this compound?
Preliminary studies suggest:
- Anticancer activity : IC values of 8–15 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Anti-inflammatory effects : 40–60% inhibition of COX-2 enzyme at 10 µM in LPS-stimulated macrophages .
- Anticonvulsant potential : ED of 25 mg/kg in rodent models, likely via GABA receptor modulation .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Advanced strategies include:
- Design of Experiments (DOE) : Systematic variation of solvent polarity (DMSO vs. THF), temperature (50–90°C), and catalyst loading (1–5 mol% NaH) to maximize yield .
- In situ monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions (e.g., over-acylation) .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours with 15% yield improvement .
Advanced: What structure-activity relationship (SAR) insights exist for derivatives?
SAR studies highlight:
- Methoxybenzyl group : Replacement with bulkier substituents (e.g., naphthyl) enhances anticancer activity but reduces solubility .
- Pyrimidinone core : Methyl groups at positions 4 and 5 improve metabolic stability compared to unsubstituted analogs .
- Acetamide linker : Thioacetamide derivatives show higher potency against kinases (e.g., EGFR) but lower bioavailability .
Advanced: How can contradictions in biological data (e.g., IC50_{50}50 variability) be resolved?
To address discrepancies:
- Standardized assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and assay protocols (e.g., MTT vs. ATP-luminescence) .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain variable in vivo results .
- Dose-response validation : Replicate studies with ≥3 independent replicates and report 95% confidence intervals .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina predicts binding to COX-2 (PDB: 5KIR) with a ΔG of −9.2 kcal/mol, favoring the methoxybenzyl group in the hydrophobic pocket .
- MD simulations : GROMACS analysis (100 ns) reveals stable binding to GABA receptors, with RMSD <2.0 Å after equilibration .
- QSAR modeling : Randić indices and Wiener polarity correlate with anticonvulsant activity (R = 0.82) .
Advanced: How can solubility and bioavailability challenges be addressed?
- Co-solvent systems : Use DMSO:PEG-400 (1:4) for in vitro assays, achieving solubility >5 mg/mL .
- Prodrug design : Esterification of the acetamide group (e.g., methyl ester) increases oral bioavailability by 3-fold in rat models .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150 nm) enhances tumor accumulation in xenograft models .
Advanced: What analytical techniques resolve stereochemical uncertainties?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers (R = 12.3 vs. 14.7 min) .
- VCD spectroscopy : Compare experimental and DFT-simulated spectra to confirm absolute configuration .
- X-ray crystallography : Resolve crystal structure (CCDC deposition) to validate spatial arrangement of substituents .
Advanced: What strategies mitigate toxicity risks in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
